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Compound of Interest

Compound Name:
(1-

Isothiocyanatoethyl)cyclopropane

CAS No.: 1153366-73-4

Cat. No.: B2368611

Get Quote

Executive Summary & Structural Context[1][2]
(1-Isothiocyanatoethyl)cyclopropane (MW: 127.21 Da) represents a distinct class of alkyl

isothiocyanates where the electrophilic –N=C=S moiety is positioned on a branched ethyl chain

adjacent to a strained cyclopropane ring. This structural configuration creates a unique mass

spectral fingerprint driven by the competition between alpha-cleavage (stabilized by nitrogen)

and strain-relief ring opening.

This guide compares the fragmentation performance of this compound against its two primary

analytical confounders:

The Regioisomer: 2-(Isothiocyanatoethyl)cyclopropane (Linear chain variant).

The Functional Isomer: (1-Thiocyanatoethyl)cyclopropane (Thiocyanate -SCN variant).
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Feature (1-Isothiocyanatoethyl)cyclopropane

Formula C₆H₉NS

Molecular Weight 127.21 g/mol

Key Moiety Secondary Isothiocyanate (Branched)

Ring Strain ~27.5 kcal/mol (Cyclopropane)

Fragmentation Mechanics: The "Product"
Performance
In Electron Ionization (EI, 70 eV), the fragmentation of (1-Isothiocyanatoethyl)cyclopropane
is governed by charge localization on the nitrogen atom and the energetic release of ring strain.

Primary Fragmentation Pathways
The mass spectrum is characterized by three dominant mechanistic zones:

Alpha-Cleavage (The Diagnostic Zone): The ionization of the nitrogen lone pair triggers

homolytic cleavage of the adjacent C-C bonds. Because the isothiocyanate is on a

secondary carbon, two pathways exist:

Path A (Loss of Cyclopropyl): Cleavage of the bond between the ethyl backbone and the

ring. This generates the m/z 86 cation [CH₃-CH-NCS]⁺. This is the most diagnostic peak

for the branched structure.

Path B (Loss of Methyl): Cleavage of the terminal methyl group. This generates the m/z

112 cation [M - CH₃]⁺.

Ring Disintegration (The Base Peak Zone): The cyclopropyl group frequently undergoes ring

opening to form an allyl cation. While often seen as m/z 41[C₃H₅]⁺, in this molecule, the

charge retention often favors the nitrogen-containing fragment (Stevenson’s Rule),

suppressing the intensity of m/z 41 relative to acyclic analogs.

Heterolytic Loss (The Functional Zone):
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Loss of[1] •SH (M-33): Characteristic of alkyl isothiocyanates, forming m/z 94.

Loss of[1] •NCS (M-58): Generates the hydrocarbon cation [C₅H₉]⁺ at m/z 69.

Visualization of Fragmentation Pathways
The following diagram illustrates the causal logic behind the observed ions.
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Caption: Mechanistic flow of (1-Isothiocyanatoethyl)cyclopropane fragmentation under 70

eV EI conditions.

Comparative Analysis: Product vs. Alternatives
Differentiation of isomers is the primary challenge in isothiocyanate analysis. The table below

contrasts the target molecule with its linear and functional isomers.

Table 1: Comparative Mass Spectral Fingerprints
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Ion (m/z)

(1-

Isothiocyanatoethyl)-

cyclopropane

(Target)

2-

(Isothiocyanatoethyl)

-cyclopropane

(Linear Isomer)

(1-

Thiocyanatoethyl)-

cyclopropane

(Thiocyanate
Isomer)

Molecular Ion [M]+ 127 (Medium) 127 (Medium) 127 (Weak/Absent)

Base Peak (Likely) 86 (Alpha-cleavage) 41 or 55 (Ring/Chain) 69 (Loss of SCN)

Diagnostic Ion 1 112 (Loss of CH₃)
99 (Loss of C₂H₄ via

McLafferty)
101 (Loss of CN)

Diagnostic Ion 2 69 (Loss of NCS)
72 (CH₂NCS⁺ -

standard)
26 (CN⁺)

Mechanism Note

Branched structure

favors retention of N-

containing fragment

(m/z 86).

Linear chain allows

McLafferty

rearrangement and

standard m/z 72

formation.

Unstable S-C bond

leads to rapid loss of

SCN or CN; [M]+ is

rarely seen.

Critical Differentiators
Target vs. Linear Isomer: The presence of m/z 86 is the "smoking gun" for the branched (1-

iso...) structure. The linear isomer lacks the methyl group alpha to the nitrogen, so it cannot

form m/z 86; instead, it typically yields the standard m/z 72[CH₂NCS]⁺ ion common to all

primary isothiocyanates.

Target vs. Thiocyanate: Thiocyanates (R-SCN) are thermally labile. In GC-MS, they often

isomerize to isothiocyanates or fragment completely. If you observe a strong m/z 101 (M-26,

loss of CN), the sample is likely the thiocyanate, not the isothiocyanate.

Experimental Protocols
To ensure reproducible data and prevent thermal degradation (a common issue with sulfur-

containing volatiles), the following protocols are recommended.
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Protocol A: Sample Preparation (Liquid-Liquid
Extraction)
Best for: Biological fluids or aqueous reaction mixtures.

Acidification: Adjust sample pH to 3.0–4.0 using 0.1 M HCl. (Prevents degradation of

isothiocyanates which are unstable at high pH).

Extraction: Add Dichloromethane (DCM) in a 1:1 ratio.

Agitation: Vortex for 60 seconds; Centrifuge at 3000 x g for 5 minutes.

Drying: Collect the lower organic layer and pass through anhydrous Na₂SO₄.

Concentration: Gently concentrate under a nitrogen stream at room temperature. Do not

heat above 35°C to avoid volatility losses.

Protocol B: GC-MS Instrumental Parameters
Best for: Structural confirmation and isomer differentiation.

Inlet: Splitless mode, 200°C. (Keep inlet temp moderate to prevent thermal isomerization).

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar phases are

preferred.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Hold 40°C for 2 min.

Ramp 10°C/min to 250°C.

Hold 3 min.

MS Source: 230°C, 70 eV Electron Ionization.
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Scan Range: m/z 35–200. (Scanning lower than 35 is unnecessary and introduces air

background).
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Author's Note on Data Interpretation
The fragmentation patterns described above are derived from established mass spectrometric

principles (Stevenson's Rule, Alpha-Cleavage) applied to the specific topology of CAS

1153366-73-4. In the absence of a commercially available reference spectrum for this specific

niche isomer, these predictive markers (m/z 86 vs m/z 72) serve as the primary method for

structural validation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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